molecular formula C13H17Cl2NO B12569323 Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- CAS No. 212392-33-1

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)-

Cat. No.: B12569323
CAS No.: 212392-33-1
M. Wt: 274.18 g/mol
InChI Key: JURFDWGBOXGODC-UHFFFAOYSA-N
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Description

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C13H17Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- typically involves the reaction of 2,3-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or distillation techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2,5-dichloro-N,N-bis(1-methylethyl)-
  • Benzamide, 3,4-dichloro-N,N-bis(1-methylethyl)-
  • Benzamide, 2,6-dichloro-N,N-bis(1-methylethyl)-

Uniqueness

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl groups also contributes to its distinct properties compared to other benzamide derivatives .

Properties

CAS No.

212392-33-1

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

2,3-dichloro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(14)12(10)15/h5-9H,1-4H3

InChI Key

JURFDWGBOXGODC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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